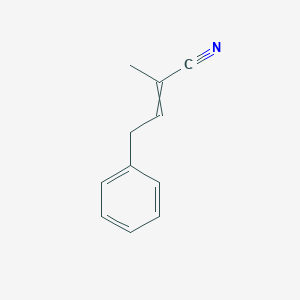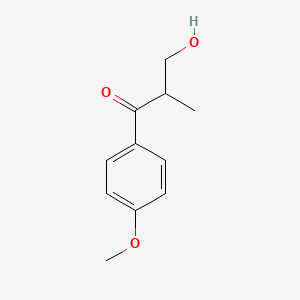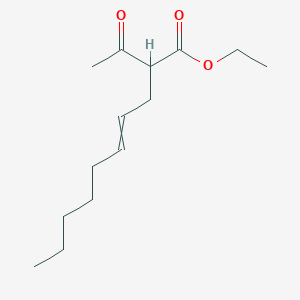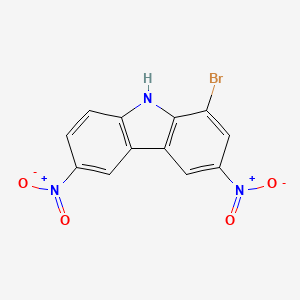![molecular formula C18H13ClN2O4S B14486623 1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate CAS No. 63723-33-1](/img/structure/B14486623.png)
1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with an acetate group and a diazenyl linkage to a chlorosulfonyl phenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate typically involves a multi-step process. One common method starts with the diazotization of 4-aminobenzenesulfonyl chloride to form the corresponding diazonium salt. This intermediate is then coupled with 2-naphthol under basic conditions to yield the diazenyl derivative. Finally, acetylation of the hydroxyl group on the naphthalene ring is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The diazenyl linkage can be reduced to form the corresponding hydrazine derivative using reducing agents like sodium borohydride.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of hydrazine derivatives.
Oxidation: Formation of naphthoquinone derivatives.
科学的研究の応用
1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diazenyl linkage can undergo redox reactions, influencing cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
4-(Chlorosulfonyl)phenyl acetate: Shares the chlorosulfonyl phenyl group but lacks the diazenyl and naphthalene components.
Naphthyl acetate derivatives: Contain the naphthalene ring and acetate group but differ in other substituents.
Diazenyl compounds: Feature the diazenyl linkage but vary in the attached aromatic systems.
Uniqueness
Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industry .
特性
CAS番号 |
63723-33-1 |
|---|---|
分子式 |
C18H13ClN2O4S |
分子量 |
388.8 g/mol |
IUPAC名 |
[1-[(4-chlorosulfonylphenyl)diazenyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C18H13ClN2O4S/c1-12(22)25-17-11-6-13-4-2-3-5-16(13)18(17)21-20-14-7-9-15(10-8-14)26(19,23)24/h2-11H,1H3 |
InChIキー |
WCVZPNUNDZAPKU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


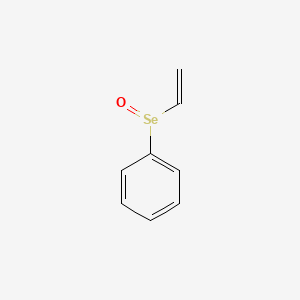
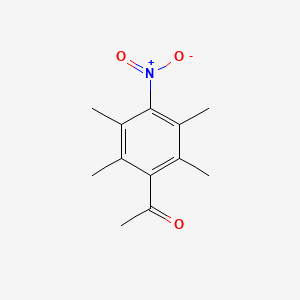
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
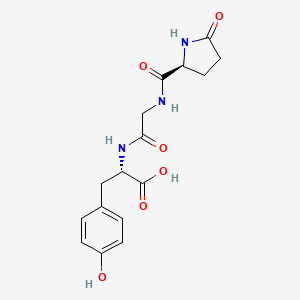

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
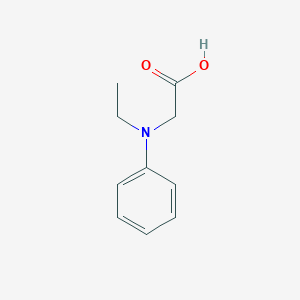
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)

